molecular formula C19H28ClN3O B4455114 1-[(2-chlorophenyl)methyl]-N-(1-methylpiperidin-4-yl)piperidine-4-carboxamide

1-[(2-chlorophenyl)methyl]-N-(1-methylpiperidin-4-yl)piperidine-4-carboxamide

Cat. No.: B4455114
M. Wt: 349.9 g/mol
InChI Key: QJJZHBSENGKHKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2-chlorophenyl)methyl]-N-(1-methylpiperidin-4-yl)piperidine-4-carboxamide is a synthetic compound that belongs to the class of fentanyl analogues. These compounds are structurally related to fentanyl, a potent synthetic opioid used for pain management and anesthesia. The compound’s structure includes a piperidine ring, a chlorophenyl group, and a carboxamide group, which contribute to its pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-chlorophenyl)methyl]-N-(1-methylpiperidin-4-yl)piperidine-4-carboxamide typically involves several steps:

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods while ensuring safety, efficiency, and cost-effectiveness. This includes optimizing reaction conditions, using continuous flow reactors, and implementing purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

1-[(2-chlorophenyl)methyl]-N-(1-methylpiperidin-4-yl)piperidine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

1-[(2-chlorophenyl)methyl]-N-(1-methylpiperidin-4-yl)piperidine-4-carboxamide has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through its interaction with opioid receptors in the central nervous system. It binds to these receptors, mimicking the action of endogenous opioids, leading to analgesic and sedative effects. The molecular targets include the mu-opioid receptor, which is responsible for the compound’s potent analgesic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(2-chlorophenyl)methyl]-N-(1-methylpiperidin-4-yl)piperidine-4-carboxamide is unique due to its specific structural modifications, which confer distinct pharmacological properties. These modifications can affect its potency, duration of action, and receptor binding affinity, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-N-(1-methylpiperidin-4-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28ClN3O/c1-22-10-8-17(9-11-22)21-19(24)15-6-12-23(13-7-15)14-16-4-2-3-5-18(16)20/h2-5,15,17H,6-14H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJJZHBSENGKHKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)NC(=O)C2CCN(CC2)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(2-chlorophenyl)methyl]-N-(1-methylpiperidin-4-yl)piperidine-4-carboxamide
Reactant of Route 2
Reactant of Route 2
1-[(2-chlorophenyl)methyl]-N-(1-methylpiperidin-4-yl)piperidine-4-carboxamide
Reactant of Route 3
Reactant of Route 3
1-[(2-chlorophenyl)methyl]-N-(1-methylpiperidin-4-yl)piperidine-4-carboxamide
Reactant of Route 4
Reactant of Route 4
1-[(2-chlorophenyl)methyl]-N-(1-methylpiperidin-4-yl)piperidine-4-carboxamide
Reactant of Route 5
Reactant of Route 5
1-[(2-chlorophenyl)methyl]-N-(1-methylpiperidin-4-yl)piperidine-4-carboxamide
Reactant of Route 6
Reactant of Route 6
1-[(2-chlorophenyl)methyl]-N-(1-methylpiperidin-4-yl)piperidine-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.